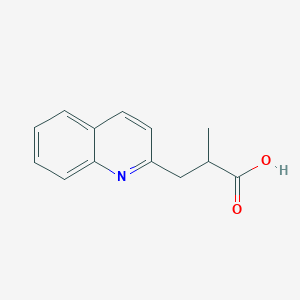

2-Methyl-3-(quinolin-2-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXNANVZVYGLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Quinolyl Propanoic Acid Derivatives

General Strategies for the Synthesis of Quinolyl-Propanoic Acid Scaffolds

The construction of quinolyl-propanoic acid derivatives can be approached in two primary ways: by building the propanoic acid side chain onto a pre-existing quinoline (B57606) ring or by constructing the quinoline ring from precursors that already contain the necessary carbon framework for the side chain.

Nucleophilic substitution is a fundamental strategy for C-C bond formation in heteroaromatic systems like quinoline. The pyridine (B92270) ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack, especially at the C2 and C4 positions when a suitable leaving group, such as a halogen, is present. quimicaorganica.orguop.edu.pkresearchgate.net

The general mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a stable intermediate where the negative charge is delocalized onto the nitrogen atom, followed by the elimination of the leaving group. quimicaorganica.org This addition-elimination mechanism is particularly facile for 2-halo and 4-haloquinolines. quimicaorganica.org

To synthesize a quinolyl-propanoic acid scaffold, a carbanion derived from a propanoic acid precursor can act as the nucleophile. For instance, the enolate of a malonic ester derivative can displace a chlorine atom from a 2-chloroquinoline. Subsequent hydrolysis and decarboxylation would then yield the desired propanoic acid side chain. mdpi.com The reactivity of the C2 position is slightly lower than the C4 position due to steric hindrance from the nitrogen lone pair. quimicaorganica.org

Key nucleophiles for this C-C coupling include carbanions from CH-acidic compounds like malonates and cyanoacetates, which can react with chloroquinolines in the presence of a base like potassium carbonate. mdpi.org

The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds by adding a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction can be adapted to form the propanoic acid chain on a quinoline nucleus.

In one approach, an N-centered nucleophile from a quinoline derivative can add to an acrylic acid derivative. For example, 2-quinolinone exists in tautomeric forms and can act as an ambident nucleophile. acs.org It reacts with activated olefins like ethyl acrylate (B77674) or acrylonitrile (B1666552) in the presence of a base such as potassium carbonate. acs.orgresearchgate.net This reaction proceeds via N-substitution to yield 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives. acs.org The mechanism involves the formation of an enolate which then attacks the β-carbon of the α,β-unsaturated compound. ewadirect.comlibretexts.orgchemistrysteps.com

Alternatively, a quinoline-containing Michael acceptor could be synthesized and then reacted with a nucleophile. This strategy is less common but provides another potential route to these scaffolds.

The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system. wikipedia.orgorganicreactions.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde), followed by a cyclodehydration step. organicreactions.orgresearchgate.net This reaction can be catalyzed by either acids or bases. organicreactions.orgorganic-chemistry.org

To synthesize a compound like 2-Methyl-3-(quinolin-2-yl)propanoic acid, one could theoretically employ a Friedländer approach using starting materials that already incorporate the propanoic acid backbone. For instance, a 2-aminobenzaldehyde could be condensed with a keto-acid or its ester equivalent that would form the pyridine half of the quinoline ring with the desired substituents in place. A significant advantage of this method is the direct formation of the substituted quinoline core. organic-chemistry.org However, a limitation can be the availability of the appropriately substituted 2-aminoaryl carbonyl precursors. researchgate.net To circumvent this, one-pot procedures have been developed where a 2-nitroarylcarbonyl compound is reduced in situ to the corresponding amine, which then immediately undergoes the Friedländer condensation. organic-chemistry.org

Catalytic hydrogenation is a crucial transformation for converting the aromatic quinoline ring into its saturated or partially saturated analogues, such as 1,2,3,4-tetrahydroquinolines. These saturated structures are important scaffolds in many biologically active molecules.

The selective hydrogenation of the pyridine ring of quinoline while leaving the benzene (B151609) ring intact is a common objective. Various catalytic systems have been developed to achieve this transformation with high chemoselectivity and regioselectivity. nih.gov Supported gold nanoparticles, for example, have been shown to be unusually effective for the chemoselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions. acs.org This is notable because quinoline can act as a poison for traditional noble metal catalysts but as a promoter for gold-catalyzed hydrogenations. acs.org

Other catalytic systems include cobalt-amido complexes, which can perform partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the hydrogen source at room temperature. nih.govresearchgate.net Chiral cationic ruthenium(II) complexes have also been employed for the asymmetric hydrogenation of a wide range of quinoline derivatives, yielding chiral tetrahydroquinolines with good to excellent enantioselectivity. nih.gov The mechanism of hydrogenation can involve a stepwise process of proton and hydride transfer. nih.govmontana.edu

Specific Synthetic Routes for Related Quinoline-Propanoic Acid Structures

While general strategies provide a blueprint, specific synthetic routes have been optimized for particular quinoline-propanoic acid derivatives.

A well-documented specific synthesis is that of 3-(2-Oxoquinolin-1(2H)-yl)propanoic acid and its derivatives. This synthesis utilizes the nucleophilic character of the nitrogen atom in 2-quinolinone (also known as carbostyril).

The reaction involves a Michael-type addition of 2-quinolinone to an acrylic acid derivative. acs.org A mixture of 2-quinolinone, an acrylic acid derivative (such as ethyl acrylate, acrylamide, or acrylonitrile), and a base like potassium carbonate is heated. acs.orgnih.gov The reaction results in N-alkylation, affording the corresponding ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, 3-[2-oxoquinolin-1(2H)-yl]propanamide, or 3-[2-oxoquinolin-1(2H)-yl]propanenitrile in good yields. acs.org

The resulting ester, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, can then be hydrolyzed to the target carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) in aqueous ethanol (B145695), followed by acidification. acs.org This two-step sequence provides an efficient route to 3-(2-Oxoquinolin-1(2H)-yl)propanoic acid.

Table 1: Synthesis of 3-[2-Oxoquinolin-1-(2H)-yl] Propanoic Acid Derivatives via Michael Addition acs.org

| Michael Acceptor | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ethyl acrylate | K₂CO₃ | 100 | 10 | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | 88 |

| Acrylamide | K₂CO₃ | 100 | 10 | 3-[2-oxoquinolin-1(2H)-yl]propanamide | 85 |

| Acrylonitrile | K₂CO₃ | 100 | 10 | 3-[2-oxoquinolin-1(2H)-yl]propanenitrile | 81 |

This method highlights the utility of the Michael addition in functionalizing the nitrogen of the quinolinone ring to introduce a propanoic acid precursor chain. acs.orgacs.org

Preparation of 2-[(4-Methyl-2-quinolinyl)thio]propanoic Acid and Its Analogues

The synthesis of 2-[(4-Methyl-2-quinolinyl)thio]propanoic acid typically involves the nucleophilic substitution reaction between 4-methyl-2-quinoline thiol and a suitable propanoic acid derivative. A common approach utilizes a halogenated propanoic acid in the presence of a base. The thiol group of 4-methyl-2-quinoline thiol acts as a nucleophile, displacing the halide from the propanoic acid. This reaction is generally carried out in an organic solvent like ethanol or dichloromethane, with a base such as sodium hydroxide or potassium carbonate facilitating the process.

This thioether linkage allows for further chemical modifications. For instance, the thioether group can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide. Additionally, the quinoline ring itself can be reduced, for example, through catalytic hydrogenation, to yield a tetrahydroquinoline derivative.

Synthetic Approaches to 3-((6-R-quinolin-4-yl)thio)propanoic Acid Derivatives

Derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid are another class of compounds with potential biological applications. Studies have shown that the nature of the substituent at the 6-position (R-group) of the quinoline ring, as well as modifications to the propanoic acid side chain, can influence the properties of these molecules. dnu.dp.ua For instance, the presence or absence of alkoxy substituents at the 6-position and a methyl group at the 2-position of the quinoline cycle has been shown to affect the toxicity of the compounds. dnu.dp.ua Furthermore, the conversion of the carboxylic acid to its sodium salt can increase water solubility. dnu.dp.ua

Strategies for Methylation within the Propanoic Acid Side Chain

The introduction of a methyl group to the propanoic acid side chain can be achieved through various synthetic routes. One common strategy involves the use of diethyl sodiomethylmalonate as a nucleophile to displace a leaving group, such as a chlorine atom, from the quinoline core. For example, substituted 4-chloroquinolines can be reacted with diethyl sodiomethylmalonate in a solvent like DMF to yield substituted ethyl 2-(quinolin-4-yl)propanoates. mdpi.com

Another approach involves the use of 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one as an alkylating agent. Its reaction with methylene-active compounds can lead to monoalkyldicarbonyl compounds, which upon hydrolysis can yield derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid. researchgate.net

Derivatization and Functionalization of Quinolyl-Propanoic Acid Backbones

The carboxylic acid functionality of the quinolyl-propanoic acid backbone serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Esterification and Amidation Reactions for Diverse Derivatives

Esterification: The carboxylic acid group can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jackwestin.comresearchgate.net For example, reacting a quinolyl-propanoic acid with methanol (B129727) in the presence of sulfuric acid will yield the corresponding methyl ester. nih.gov This transformation is often a key step in multi-step synthetic sequences.

Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. jackwestin.com Due to the basicity of amines, direct reaction can be inefficient. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid and facilitate amide bond formation. jackwestin.comnih.gov For instance, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid has been reacted with various amines in the presence of hydroxysuccinimide (HSU) and DCC to produce a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.gov

Hydrazide Formation and Subsequent Heterocyclic Ring Annulation

The ester derivatives of quinolyl-propanoic acids are valuable intermediates for the synthesis of hydrazides. Treatment of the ester with hydrazine (B178648) hydrate, typically in a solvent like ethanol, leads to the formation of the corresponding propanhydrazide. nih.govnih.govacs.org

These hydrazides are versatile building blocks for the synthesis of various heterocyclic systems. For example, they can be used to construct oxadiazole and thiosemicarbazide (B42300) moieties appended to the quinoline core. nih.govacs.org This involves reacting the hydrazide with appropriate reagents to induce cyclization and form the new heterocyclic ring. nih.govacs.org

Alkylation and Arylation to Modulate Substituent Effects

Modifying the substituents on both the quinoline ring and the propanoic acid side chain through alkylation and arylation reactions is a key strategy for fine-tuning the properties of these molecules. While specific examples of direct alkylation or arylation on a pre-formed this compound are not extensively detailed, the synthesis of various substituted precursors allows for the introduction of a wide range of alkyl and aryl groups.

For instance, the Gould-Jacobs reaction, which utilizes substituted anilines and diethyl 2-(ethoxymethylene)malonate, allows for the synthesis of 4-hydroxyquinolines with various substituents on the benzene ring. mdpi.com These can then be converted to 4-chloroquinolines, which serve as electrophiles for the introduction of the propanoic acid side chain. mdpi.com Similarly, the Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, provides access to quinoline-4-carboxylic acids with diverse substituents at the 2-position, depending on the aldehyde used. nih.gov

No Research Findings on Organometallic Tin(IV) Complexes of this compound Located

Despite a comprehensive search of available scientific literature, no research articles, data, or detailed findings could be located specifically concerning the synthesis, chemical transformations, or incorporation of organometallic Tin(IV) moieties with the chemical compound this compound.

The investigation sought to provide an in-depth analysis of the synthetic methodologies and chemical transformations involving Tin(IV) complexes of this particular quinolyl-propanoic acid derivative. However, the search did not yield any scholarly papers or datasets detailing the reaction of this compound with organotin(IV) precursors, nor were there any reports on the characterization or structural analysis of the resulting complexes.

While the broader field of organotin(IV) chemistry is extensive, with numerous studies on complexes involving various quinoline derivatives and other carboxylic acids, information regarding the specific ligand requested by the user is absent from the reviewed literature. Consequently, the creation of data tables and a detailed discussion of research findings as per the requested outline is not possible at this time due to the lack of available scientific information.

Further research would be required to explore the potential for this compound to act as a ligand in the formation of Tin(IV) complexes and to characterize their properties.

In Vitro Biological Activity and Molecular Mechanisms of Quinolyl Propanoic Acid Derivatives

In Vitro Anticancer Research and Cytotoxicity Studies

Quinolyl-propanoic acid derivatives have been the subject of extensive research to evaluate their potential as anticancer agents. nih.govnih.gov These studies have revealed significant cytotoxic effects across a range of cancer cell lines, mediated through diverse molecular pathways. nih.govnih.gov

The antiproliferative potential of quinoline (B57606) derivatives has been demonstrated in numerous cancer cell lines. For instance, certain quinoline-related carboxylic acids have shown notable growth inhibition capacities against the mammary MCF-7 cell line. nih.govresearchgate.net One study detailed the synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives and evaluated their cytotoxic activity against MCF-7 breast cancer cells using an MTT assay. nih.gov Several of these compounds exhibited potent cytotoxic effects, with IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov

Similarly, other studies have reported the differential antiproliferation capabilities of quinoline derivatives in colorectal (HCT116, CACO2), lung (A375), and prostate (PC3) cancer cell lines. nih.govnih.gov A novel synthetic quinoline derivative, DFIQ, demonstrated significant cell death in non-small-cell lung carcinoma (NSCLC) models, with IC₅₀ values of 4.16 µM at 24 hours and 2.31 µM at 48 hours. nih.gov Another aryl ester derivative of quinoline-2-carboxylic acid exhibited potent cytotoxicity against PC3 prostate cancer cells, with an IC₅₀ value of 26 µg/mL. nih.gov

| Compound Derivative | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| DFIQ | NSCLC | 4.16 µM (24h) | nih.gov |

| DFIQ | NSCLC | 2.31 µM (48h) | nih.gov |

| Compound 9e (N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative) | MCF-7 | 1.32 µM | nih.gov |

| Doxorubicin (Reference) | MCF-7 | 1.21 µM | nih.gov |

| Quinoline-2-carboxylic acid aryl ester | PC3 | 26 µg/mL | nih.gov |

| Quinoline-2-carboxylic acid | MCF-7, HELA | Significant growth inhibition | nih.gov |

The anticancer effects of quinoline derivatives are often linked to their ability to inhibit key enzymes and modulate cellular receptors involved in cancer progression. nih.govresearchgate.net A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation. nih.govmdpi.com Certain 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown promising EGFR inhibition. For example, compound 9e from one study demonstrated a 97.0% inhibition of EGFR with an IC₅₀ value of 16.89 nM, which is comparable to the known EGFR inhibitor Erlotinib (IC₅₀ of 20.8 nM). nih.gov

Beyond EGFR, quinoline derivatives have been investigated as inhibitors of other kinases. nih.govnih.gov The ability of oxoquinolines to suppress kinase activity by inhibiting phosphorylation reactions makes them an attractive scaffold for anticancer drug development. nih.gov Some derivatives have also been found to act as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a significant role in the epigenetic control of cancer cells. mdpi.com Furthermore, research has explored the modulation of other receptors, such as the 5-HT3 receptor, by quinolinecarboxylic acid derivatives. researchgate.netnih.gov The inhibition of enzymes within the thymidylate biosynthesis pathway, such as thymidylate synthase, by kinase-mediated phosphorylation also represents a potential mechanism of action for these compounds. nih.gov

| Compound Derivative | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 9e | EGFR | 16.89 nM | nih.gov |

| Compound 9c | EGFR | 27.9 nM | nih.gov |

| Compound 9d | EGFR | 30.4 nM | nih.gov |

| Erlotinib (Reference) | EGFR | 20.8 nM | nih.gov |

Quinolyl-propanoic acid derivatives induce cancer cell death through multiple programmed pathways, most notably apoptosis and autophagy. nih.govnih.gov Apoptosis, or programmed cell death, is a common mechanism, and studies have shown that these compounds can trigger this process. For example, the derivative DFIQ was found to induce apoptosis in NSCLC cells, evidenced by an increase in the sub-G1 cell population and the cleavage of apoptotic proteins. nih.gov Similarly, a quinoline-2-carboxylic acid derivative induced apoptosis in PC3 prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9. nih.gov The induction of apoptosis by various quinolinone analogs has also been observed in HL-60 and U937 leukemia cells. mdpi.comnih.gov

In addition to apoptosis, autophagy has been identified as a crucial cell death mechanism. nih.govnih.gov Autophagy is a cellular process of self-degradation that can either promote survival or lead to cell death. nih.gov In pancreatic cancer cells, a quinoline derivative was found to induce autophagic cell death by increasing the expression of LC3-II and Beclin-1 proteins. nih.gov The compound DFIQ was also shown to induce autophagy in NSCLC cells, characterized by lysosome accumulation. nih.gov Research suggests a potential link between DFIQ-induced apoptosis and lysosome accumulation, where the disruption of autophagy could enhance apoptosis. nih.gov Propionic acid itself has been reported to induce autophagic cell death in cancer cells by blocking the AKT/mTOR signaling pathway. mdpi.com

The induction of cellular stress, particularly through the generation of reactive oxygen species (ROS), is another key mechanism underlying the anticancer activity of quinoline derivatives. nih.gov The accumulation of ROS can lead to oxidative stress, mitochondrial dysfunction, and subsequent cell death. mdpi.com The novel quinoline derivative DFIQ was found to disrupt the reduction of ROS, leading to an accumulation of superoxide (B77818) radicals in NSCLC cells. nih.gov This increase in ROS production was linked to the activation of both autophagy and apoptosis. nih.gov

Studies on other propanoic acid derivatives have also highlighted the role of ROS. mdpi.com Propionic acid has been shown to stimulate ROS accumulation in cervical cancer cells, leading to the dysfunction of the mitochondrial membrane and inducing cell death. mdpi.com Furthermore, certain quinolin-8-yl-nicotinamide compounds have been shown to significantly increase the expression of genes associated with stress response pathways, such as HSPA5 and DDIT3, in pancreatic cancer cells, further implicating cellular stress as a major mechanism of action. nih.gov

Antimicrobial and Antifungal Activity Evaluations

Beyond their anticancer properties, quinoline derivatives have been historically recognized and recently re-evaluated for their potent antimicrobial and antifungal activities. nih.govnih.gov The versatility of the quinoline scaffold allows for modifications that yield compounds with significant potency against a wide range of microbial pathogens. nih.gov

Derivatives of quinolyl-propanoic acid have demonstrated promising broad-spectrum antimicrobial activity. mdpi.comxjournals.comnuph.edu.ua Studies on substituted ethyl 2-(quinolin-4-yl)propanoates showed antimicrobial effects against a panel of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). mdpi.com Notably, these compounds displayed potent activity against two strains of Helicobacter pylori. mdpi.com

Other research on 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid and its derivatives also reported moderate broad-spectrum antimicrobial activity. xjournals.comnuph.edu.uaresearchgate.net Similarly, various other synthesized quinoline derivatives have been found to be active against different microorganisms, with some showing particularly good antifungal activity. nih.govapjhs.commdpi.com The mechanism for this antimicrobial action is thought to involve intracellular targets, as some studies found no evidence of bacterial membrane damage, suggesting inhibition of processes like DNA supercoiling. mdpi.com

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 2-(quinolin-4-yl) propanoates | Helicobacter pylori | Potent activity | mdpi.com |

| Ethyl 2-(quinolin-4-yl) propanoates | Staphylococcus aureus | Modest activity | mdpi.com |

| Ethyl 2-(quinolin-4-yl) propanoates | Escherichia coli | Modest activity | mdpi.com |

| Ethyl 2-(quinolin-4-yl) propanoates | Candida albicans | Modest activity | mdpi.com |

| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid | Various bacteria/fungi | Moderate broad-spectrum activity | xjournals.comnuph.edu.ua |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Various fungi | Activity comparable to fluconazole | nih.gov |

Correlation of Structural Features with Antimicrobial Efficacy

The antimicrobial potential of quinoline derivatives is a subject of significant research interest. While direct studies on the antimicrobial efficacy of 2-Methyl-3-(quinolin-2-yl)propanoic acid are not extensively documented, research on structurally related quinolyl-propanoic acid derivatives provides valuable insights into the correlation between their structural features and antimicrobial activity.

Studies on substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated antimicrobial effects against a panel of microorganisms, with notable activity against Helicobacter pylori. The structure-activity relationship (SAR) analyses from these studies indicate that the nature and position of substituents on the quinoline ring are critical for antimicrobial potency. For instance, the presence of an alkyl group at positions 6, 7, and 8 of the quinoline ring has been shown to diminish activity against H. pylori. Conversely, certain alkoxy groups in conjunction with an alkyl group at position 8 can enhance potency. Halogen atoms at position 6 have also been associated with a lack of reactivity against specific strains of H. pylori. These findings suggest that the antimicrobial profile of this compound would likely be influenced by the methyl group on the propanoic acid chain and the linkage at the 2-position of the quinoline ring.

Further research into 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids has revealed that modifications to the propanoic acid moiety can also modulate antimicrobial activity. The parent compound, 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid, has demonstrated moderate broad-spectrum antimicrobial activity. This suggests that the core quinoline-propanoic acid scaffold is a promising framework for the development of novel antibacterial agents.

Table 1: Antimicrobial Activity of Selected Quinolyl-Propanoic Acid Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| Substituted ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori | Potent activity observed, dependent on substitution pattern. mdpi.com |

| 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid | Various bacteria | Moderate broad-spectrum activity. |

Anti-inflammatory and Antileukotrienic Investigations

Quinoline derivatives have been investigated for their anti-inflammatory properties, which are often linked to their ability to modulate various inflammatory pathways.

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

The inhibition of platelet aggregation is a key mechanism for anti-inflammatory and antithrombotic agents. Arachidonic acid is a crucial mediator in platelet aggregation, primarily through its conversion to thromboxane (B8750289) A2. nih.gov While direct experimental data on the effect of this compound on arachidonic acid-induced platelet aggregation is limited, studies on other propanoic acid derivatives have shown significant inhibitory effects. For example, novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives have been identified as potent inhibitors of platelet aggregation induced by various agents. nih.gov This suggests that the propanoic acid moiety can be a key pharmacophore for antiplatelet activity. The quinoline nucleus itself has been incorporated into compounds with antiplatelet effects, indicating that the combination of these two structural features in this compound may confer inhibitory activity against platelet aggregation.

Other Bioregulatory Activities

Beyond antimicrobial and anti-inflammatory effects, quinoline-propanoic acid derivatives have been explored for other bioregulatory functions, including antioxidant and plant growth-regulating activities.

Studies on Antiradical and Antioxidative Mechanisms

Table 2: Antioxidant Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound | Assay | Result |

|---|---|---|

| 2-methylquinoline-4-carboxylic acid | DPPH | ~30.25% inhibition at 5 mg/L. ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% inhibition at 5 mg/L. ui.ac.id |

| 3-aryl-2-hydroxyquinoline-4-carboxylic acid derivatives | ABTS | Good antioxidant activity observed for some derivatives. researchgate.net |

Impact on Plant Rhizogenesis and Growth Regulation (e.g., in Rosa damascena Mill.)

Certain quinoline derivatives have been shown to influence plant growth and development. A study on the effect of 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives demonstrated a significant stimulating effect on the in vitro rhizogenesis of pink rose (Rosa damascena Mill.) explants. dnu.dp.ua This research indicates that the structure of the quinoline ring and its substituents play a crucial role in this bioregulatory activity. Specifically, the absence of alkoxy substituents at the 6th position and a methyl group at the 2nd position of the quinoline ring was associated with higher toxicity, suggesting that these structural features are important for developing non-toxic growth stimulants. dnu.dp.ua Other quinoline derivatives have also been investigated as plant growth regulators for ornamental plants. researchgate.net These findings suggest that this compound, by virtue of its quinoline and propanoic acid components, may possess plant growth-regulating properties.

Computational and Theoretical Investigations of Quinolyl Propanoic Acid Derivatives

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

The prediction of binding affinity, often expressed as a binding energy score in kcal/mol, is a key outcome of molecular docking. A more negative score typically indicates a more stable and favorable interaction between the ligand and the protein.

Studies on a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, which are structurally related to 2-Methyl-3-(quinolin-2-yl)propanoic acid, have demonstrated their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. nih.gov Molecular docking simulations predicted that several of these compounds exhibit strong binding affinities toward the EGFR protein kinase domain. nih.gov For instance, one of the most potent compounds in the series, designated 9e , exhibited a calculated binding energy of -17.89 kcal/mol, indicating a strong and stable interaction with the receptor's active site. nih.gov The binding affinities for this and other related derivatives highlight their potential as EGFR-oriented therapeutic agents. nih.gov

Table 1: Predicted Binding Affinities of Selected Quinolyl-Propanoic Acid Derivatives with EGFR

| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| 9c | -24.8 |

| 9d | -19.8 |

| 9e | -17.89 |

| 9g | -21.5 |

Data sourced from studies on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives. nih.gov

Beyond predicting binding strength, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For quinoline-based inhibitors, interactions with key amino acid residues in the ATP-binding site of protein kinases are crucial for their activity. In the case of the potent EGFR inhibitor 9e , docking simulations showed that it forms a critical hydrogen bond interaction with the amino acid residue Met769. nih.gov This interaction is a hallmark of many known EGFR inhibitors and is vital for anchoring the ligand in the correct orientation for effective inhibition. nih.gov

Furthermore, general docking studies of quinoline (B57606) derivatives with kinase domains often reveal other important interactions. These include π-π stacking between the flat quinoline ring system and aromatic amino acid residues like Tyrosine (Tyr) and Phenylalanine (Phe), as well as hydrophobic interactions with aliphatic residues such as Alanine (Ala) and Valine (Val). mdpi.commdpi.com The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor, often interacting with backbone atoms in the hinge region of the kinase, such as Cys919 in VEGFR-2. mdpi.com Collectively, these interactions define the binding mode and are essential for the compound's biological activity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule, such as its three-dimensional shape, electronic structure, and reactivity, without the need for experimental data.

The first step in most quantum chemical studies is geometry optimization, where the most stable three-dimensional arrangement of the atoms (the molecule's conformation) is determined by finding the lowest energy state. scirp.org For quinoline derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d) basis set are commonly employed to obtain accurate optimized geometries. arabjchem.org

This process is crucial because the molecule's conformation dictates how it can fit into a protein's binding site. Conformational analysis explores the different possible spatial arrangements of the molecule by rotating its flexible bonds to identify the most stable, low-energy forms that are likely to exist. arabjchem.org The analysis also provides key structural parameters like bond lengths and angles, which are influenced by the electronic delocalization within the quinoline ring system. arabjchem.org

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental results to validate the computed structure. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

For a molecule like this compound, theoretical calculations would predict the 1H and 13C NMR spectra. For instance, in the related structure methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, the protons of the propanoate chain (specifically the -CH2CO- and -NCH2- groups) are observed as triplet signals in the experimental 1H NMR spectrum. nih.gov Theoretical calculations would aim to reproduce the chemical shifts (δ, in ppm) of these and all other protons and carbons in the molecule. nih.govnih.gov A strong correlation between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV/Vis absorption spectra. rsc.org

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density distribution (ρ) of a molecule, which is obtained from quantum chemical calculations. acs.org This analysis can reveal the nature of chemical bonds and non-covalent interactions within a molecule. acs.orgnih.gov

QTAIM partitions the molecule into distinct atomic basins based on the topology of the electron density. acs.org By analyzing the properties of ρ at specific points, known as bond critical points (BCPs), one can characterize the strength and type of chemical bonds. For example, the value of the electron density and its Laplacian (∇²ρ) at a BCP can distinguish between covalent bonds (high ρ, negative ∇²ρ) and weaker interactions like hydrogen bonds or van der Waals forces (low ρ, positive ∇²ρ). nih.gov This approach provides a rigorous, physics-based framework for understanding the electronic forces that govern molecular structure, stability, and reactivity, complementing the more traditional orbital-based viewpoints. acs.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are pivotal in modern drug design, providing insights that guide the synthesis of more potent and selective analogs. By correlating structural features with biological efficacy, these models help in understanding the mechanism of action and in predicting the activity of novel compounds.

Derivation of Structure-Activity Correlations for Biological Efficacy

While direct and extensive SAR studies on this compound are not widely published, valuable insights can be extrapolated from research on structurally related quinoline derivatives. Studies on analogous compounds, such as quinoline-carboxylic acids and other quinoline-propanoic acid derivatives, have revealed key structural determinants for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com

For instance, research on substituted ethyl 2-(quinolin-4-yl)-propanoates has shown that the position and nature of substituents on the quinoline ring significantly influence their antimicrobial potency. mdpi.com Specifically, the presence of alkyl groups at positions 6, 7, and 8 of the quinoline nucleus was found to diminish activity against Helicobacter pylori. mdpi.com Conversely, an alkoxy group at position 8 appeared to enhance potency. mdpi.com These findings suggest that for this compound, modifications on the quinoline ring are likely to be a critical factor in modulating its biological efficacy.

In another study focusing on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, the conversion of the propanoic acid moiety into various amides led to compounds with potent cytotoxicity against cancer cell lines and significant EGFR inhibition. nih.gov This highlights the importance of the propanoic acid side chain as a point for chemical modification to tune the biological activity. The introduction of different alkyl and aryl groups on the amide nitrogen could influence properties such as lipophilicity and hydrogen bonding capacity, thereby affecting target engagement.

The development of a QSAR model for a series of compounds typically involves the calculation of various molecular descriptors that quantify different aspects of the chemical structure. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For quinoline derivatives, descriptors related to mass, electronegativity, and partial charges have been shown to influence their inhibitory activity against targets like the c-MET kinase. nih.gov A hypothetical QSAR model for this compound derivatives might reveal similar dependencies, where the electronic properties of substituents on the quinoline ring and the steric bulk of the group at the 2-position of the propanoic acid chain are key determinants of activity.

Table 1: Summary of Structure-Activity Relationship Insights from Analogous Quinoline Derivatives

| Structural Moiety | Modification | Observed Effect on Biological Activity | Reference |

| Quinoline Ring | Alkyl substitution at positions 6, 7, 8 | Decreased antimicrobial activity | mdpi.com |

| Quinoline Ring | Alkoxy group at position 8 | Enhanced antimicrobial activity | mdpi.com |

| Propanoic Acid Chain | Conversion to N-alkyl/aryl amides | Potent cytotoxicity and EGFR inhibition | nih.gov |

| General | Mass, electronegativity, partial charges | Influence on c-MET kinase inhibition | nih.gov |

This table summarizes findings from related quinoline derivatives to infer potential SAR for this compound.

Computational Prediction of Biological Activity Spectra (e.g., PASS, Pharma Expert)

Computational tools that predict the biological activity spectrum of a compound based on its structure are invaluable for identifying new potential therapeutic applications and understanding potential off-target effects. Programs like PASS (Prediction of Activity Spectra for Substances) and PharmaExpert utilize extensive databases of known substance structures and their biological activities to build predictive models. nih.govbmc-rm.org

These systems analyze the structural fragments of a query molecule and compare them to the fragments of compounds with known activities in their database. Based on these structure-activity relationships, a list of potential biological activities is generated for the query compound, each with a calculated probability of being active (Pa) or inactive (Pi). researchgate.net

While a specific PASS prediction for this compound is not publicly available, it is possible to hypothesize the types of activities that might be predicted based on the known biological profiles of quinoline derivatives. Quinolines are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. nih.gov

A hypothetical PASS prediction for this compound might therefore include activities such as:

Antineoplastic: Due to the established anticancer properties of many quinoline derivatives.

Antibacterial/Antifungal: Reflecting the antimicrobial potential of the quinoline scaffold.

Kinase Inhibitor: As many quinoline-based compounds are known to target various kinases.

Anti-inflammatory: A common activity associated with this class of heterocycles.

Neuroprotective: Based on the activity of certain quinoline analogs in neurological models.

Table 2: Hypothetical Example of a PASS Prediction Output for this compound

| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

| Antineoplastic | 0.650 | 0.015 |

| Antibacterial | 0.580 | 0.022 |

| Kinase inhibitor | 0.520 | 0.030 |

| Anti-inflammatory | 0.490 | 0.045 |

| Neuroprotective | 0.350 | 0.080 |

This table is a hypothetical representation to illustrate the type of output provided by software like PASS. The values are not based on an actual prediction.

The utility of such predictions lies in their ability to guide experimental testing. A high Pa value for a particular activity suggests that the compound is a promising candidate for further investigation in that therapeutic area. Conversely, predictions of potential toxicity or adverse effects can help in the early deselection of unsuitable drug candidates.

Advanced Analytical and Spectroscopic Characterization Techniques for Quinolyl Propanoic Acid Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, FT-IR, UV/Vis, and Mass Spectrometry provide detailed insights into the atomic composition, functional groups, and electronic properties of 2-Methyl-3-(quinolin-2-yl)propanoic acid.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring, the aliphatic chain, the methyl group, and the carboxylic acid. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.org Protons on the quinoline ring are expected in the aromatic region (approximately 7.0-8.5 ppm). The aliphatic protons on the propanoic acid backbone would appear further upfield, with their splitting patterns revealing their connectivity.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears between 160-180 ppm. libretexts.org The carbons of the quinoline ring would resonate in the aromatic region (approx. 115-150 ppm), while the aliphatic carbons of the propanoic acid chain would be found in the upfield region of the spectrum. Several studies on related quinoline and quinoxaline (B1680401) derivatives have confirmed the chemical shifts for these respective carbon environments. nih.govacs.org

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR spectroscopy is a specialized technique used for the characterization of organotin compounds. This technique would not be applicable to this compound itself. However, it would be a critical tool for characterizing derivatives where the carboxylic acid moiety is coordinated to a tin metal center, providing information about the coordination number and geometry of the tin atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (broad s) | 170 - 180 |

| Quinoline H/C | 7.0 - 8.5 (m) | 115 - 150 |

| -CH(CH₃)- | 2.5 - 3.0 (m) | 40 - 50 |

| -CH₂- | 3.0 - 3.5 (m) | 35 - 45 |

| -CH₃ | 1.0 - 1.5 (d) | 15 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. libretexts.orgnih.govacs.org s = singlet, d = doublet, m = multiplet.

Fourier Transform Infrared (FT-IR) Spectroscopy

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C and C=N stretch (Quinoline Ring) | 1500 - 1650 | Medium-Strong |

| C-O stretch | 1210 - 1320 | Medium |

Note: Expected wavenumbers are based on established correlations for organic functional groups. libretexts.orgdocbrown.info

Ultraviolet-Visible (UV/Vis) Spectrophotometry

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the quinoline ring system. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. researchgate.netresearchgate.net The absorption spectrum is expected to show intense bands in the range of 280-350 nm. researchgate.net The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the nature of substituents on the quinoline ring. mdpi.com The propanoic acid side chain, being non-conjugated, is not expected to significantly alter the primary electronic transitions of the quinoline core.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight.

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a prominent [M - COOH]⁺ fragment (loss of 45 mass units). chempap.orgdocbrown.info Other significant fragmentation could involve cleavage of the C-C bond between the aliphatic chain and the quinoline ring. The quinoline cation itself is a stable fragment and would likely be observed. Further fragmentation of the quinoline ring can occur, often involving the loss of a molecule of HCN (27 mass units). chempap.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS, making it suitable for analyzing the compound in complex mixtures and confirming its purity.

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, X-ray diffraction provides definitive information about the arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement.

Table 3: Representative Crystallographic Data Obtainable from SC-XRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Precise angles between bonded atoms |

| Torsion Angles (°) | Conformation of the molecule |

Note: This table represents the type of data generated from an SC-XRD experiment, as demonstrated in studies of similar quinoline derivatives. eurjchem.comchemmethod.comresearchgate.net

Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding

The spatial arrangement of molecules in a crystalline solid, known as crystal packing, is determined by various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π–π stacking interactions. For quinolyl-propanoic acid derivatives, X-ray crystallography is the definitive technique for elucidating these features. This method provides precise atomic coordinates, allowing for the detailed characterization of bond lengths, bond angles, and intermolecular distances.

In the solid state, carboxylic acid derivatives like this compound are expected to form strong intermolecular hydrogen bonds. The most common motif involves the carboxylic acid groups of two separate molecules interacting to form a centrosymmetric dimer. This occurs through O—H⋯O hydrogen bonds, where the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of the second molecule. researchgate.net This type of interaction is a dominant force in the crystal packing of many carboxylic acids.

Furthermore, the quinoline ring introduces possibilities for other significant intermolecular interactions. The aromatic system can participate in π–π stacking interactions, where the electron clouds of adjacent quinoline rings overlap, contributing to the stability of the crystal lattice. nih.gov The distances between these stacked rings are typically in the range of 3.5 Å. nih.gov Additionally, C—H⋯O and C—H⋯π interactions can further stabilize the three-dimensional structure, creating complex supramolecular assemblies. researchgate.netnih.gov While specific crystallographic data for this compound is not publicly available, analysis of related quinoline derivatives reveals these recurring interaction patterns that dictate their solid-state architecture. mdpi.commdpi.com

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | O—H⋯O | 2.6 - 2.8 | Primary interaction forming dimers, dictates core structure. researchgate.net |

| π–π Stacking | Quinoline Ring Centroid ⋯ Quinoline Ring Centroid | 3.5 - 3.9 | Stabilizes packing through aromatic interactions. nih.gov |

| C—H⋯π Interaction | C—H ⋯ Quinoline Ring Centroid | 2.7 - 3.0 (H to centroid) | Contributes to the overall stability of the supramolecular structure. nih.gov |

Elemental Microanalysis for Compound Purity and Composition

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This method provides an empirical validation of a compound's chemical formula and is a critical measure of its purity. The process involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by detectors.

For this compound, with the chemical formula C₁₃H₁₃NO₂, the theoretical elemental composition can be calculated based on its atomic constituents. These calculated values serve as a benchmark against which experimental results are compared. A close correlation between the experimentally found percentages and the calculated values (typically within ±0.4%) is strong evidence of the compound's high purity and correct elemental composition.

The table below shows the calculated elemental composition for this compound. To illustrate the application of this technique, a second table provides an example of experimental results for a structurally similar compound, 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid, demonstrating the comparison between calculated and found values that confirms purity. nih.gov

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 72.54% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.09% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.87% |

| Total | 215.252 | 100.00% |

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 66.35 | 66.39 | +0.04 |

| Hydrogen (H) | 5.10 | 5.14 | +0.04 |

| Nitrogen (N) | 6.45 | 6.49 | +0.04 |

Future Research Directions and Translational Opportunities for Quinolyl Propanoic Acid Compounds

Development of Novel and Efficient Synthetic Methodologies

The advancement of quinolyl-propanoic acid compounds is contingent on the availability of robust and versatile synthetic routes. While classical methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, are well-established for producing certain precursors, there is a continuous need for more efficient, high-yield, and scalable methodologies. mdpi.com

Future research should focus on:

One-Pot Reactions: Developing multi-component, one-pot syntheses can significantly streamline the production of complex quinoline derivatives, reducing time, cost, and waste. researchgate.net

Catalytic Methods: The exploration of novel transition-metal or organocatalytic systems could provide new pathways to construct the quinoline core and introduce the propanoic acid side chain with high regioselectivity and stereoselectivity.

Flow Chemistry: The application of continuous flow technologies can offer improved control over reaction parameters, enhance safety for potentially hazardous reactions, and facilitate large-scale production, which is crucial for preclinical and clinical development.

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the use of hazardous reagents, and designing energy-efficient processes are critical for sustainable pharmaceutical manufacturing. For instance, Michael addition reactions under greener conditions could be optimized for synthesizing propanoic acid derivatives of quinolones. acs.orgnih.gov

Advanced Structure-Activity Relationship Studies and Rational Design of Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery. For quinolyl-propanoic acid compounds, systematic SAR studies are needed to identify the key structural features that govern efficacy and selectivity.

Key areas for investigation include:

Substitution Pattern Analysis: A thorough exploration of how different substituents on both the quinoline ring and the propanoic acid moiety influence biological activity is essential. Studies on other quinoline series have shown that the nature and position of substituents are critical for potency. researchgate.net For example, lipophilicity has been identified as a key factor influencing the cytotoxic effects of certain 2-arylquinoline derivatives. rsc.org

Computational Modeling: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of novel derivatives and guide the rational design of more potent compounds. researchgate.net These models can help identify potential biological targets and elucidate binding interactions.

Stereochemistry: For chiral centers, such as the methyl-substituted carbon in 2-Methyl-3-(quinolin-2-yl)propanoic acid, it is crucial to synthesize and evaluate individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

| Research Approach | Objective | Rationale for Quinolyl-Propanoic Acids |

| Combinatorial Chemistry | Generate a diverse library of derivatives with varied substituents on the quinoline ring. | To rapidly screen for compounds with enhanced activity and map the SAR landscape. |

| Bioisosteric Replacement | Replace functional groups (e.g., carboxylic acid) with other groups that have similar physical or chemical properties. | To improve pharmacokinetic properties like bioavailability and metabolic stability while retaining biological activity. |

| Fragment-Based Design | Identify small molecular fragments that bind to a biological target and then grow or link them to create a more potent lead compound. | To rationally design novel derivatives with high affinity and specificity for a particular target. |

Comprehensive Elucidation of Intricate Molecular Mechanisms of Action

Identifying the precise molecular targets and pathways through which quinolyl-propanoic acid compounds exert their biological effects is a critical step toward clinical translation. Many quinoline-based anticancer agents function as kinase inhibitors, targeting signaling pathways crucial for tumor growth and survival. nih.govnih.gov

Future mechanistic studies should aim to:

Target Identification: Employ techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that interact with these compounds.

Pathway Analysis: Once a target is identified, further studies are needed to understand how modulating that target affects downstream cellular signaling cascades, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are often dysregulated in cancer. nih.gov

Resistance Mechanisms: Investigate potential mechanisms of drug resistance, which is a major cause of chemotherapy failure. nih.gov Understanding how cancer cells might adapt to evade the compound's effects can inform the development of combination therapies to overcome resistance.

Exploration of Undiscovered Biological Activities and Therapeutic Niches

The quinoline scaffold is known for its chemical versatility and broad spectrum of biological activities. nih.govresearchgate.netarabjchem.org While initial research might focus on a primary activity like anticancer effects, it is plausible that this compound and its analogs possess other therapeutic properties.

A systematic screening approach could uncover potential in areas such as:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Effects: Evaluating the ability to modulate inflammatory pathways, which could be relevant for autoimmune diseases or certain cancers. nih.gov

Antiviral Properties: Screening against a range of viruses to identify potential new antiviral agents.

Neurological Disorders: Investigating effects on targets within the central nervous system, given that some quinoline derivatives have shown neuroprotective or other CNS activities.

| Potential Therapeutic Area | Known Activity of Quinoline Derivatives |

| Oncology | Antiproliferative, kinase inhibition, anti-angiogenesis. nih.govarabjchem.org |

| Infectious Diseases | Antibacterial, antifungal, antimalarial, antitubercular. biointerfaceresearch.comresearchgate.netrsc.org |

| Inflammatory Diseases | Inhibition of inflammatory mediators. biointerfaceresearch.comnih.gov |

| Cardiovascular Disorders | Cardiovascular protective effects. nih.gov |

Design and Investigation of Targeted Delivery Systems for Enhanced Efficacy

Many promising drug candidates, including quinoline derivatives, face challenges related to poor solubility, low bioavailability, and off-target toxicity. nih.govontosight.ai Advanced drug delivery systems can address these limitations by ensuring the compound reaches its intended site of action at a therapeutic concentration while minimizing systemic exposure.

Future research in this area should explore:

Nanoparticle Encapsulation: Formulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, protect it from premature degradation, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. ontosight.ai

Targeted Ligands: Conjugating the delivery vehicle with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells can achieve active targeting, further enhancing selectivity and reducing side effects. nih.gov For instance, transferrin-conjugated liposomes have been used to target tumor cells that overexpress the transferrin receptor. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli within the tumor microenvironment (e.g., low pH, specific enzymes) can provide an additional layer of targeting and control.

Addressing Challenges in Compound Selectivity and Potency for Pre-clinical Development

The transition from a promising hit compound to a preclinical candidate requires rigorous optimization of its pharmacological properties. Key challenges for quinoline-based compounds often include achieving high potency against the desired target while maintaining selectivity over related targets to minimize toxicity. nih.govontosight.ai

Strategies to address these challenges include:

Selectivity Profiling: Screening the lead compounds against a broad panel of related enzymes or receptors (e.g., a kinome-wide screen for a kinase inhibitor) is essential to identify and mitigate potential off-target effects.

Iterative Medicinal Chemistry: Using the insights from SAR and computational studies to perform iterative chemical modifications aimed at enhancing potency for the primary target and reducing affinity for off-targets.

Pharmacokinetic Optimization: Modifying the compound's structure to improve its ADME (absorption, distribution, metabolism, and excretion) properties, ensuring it can reach and remain at the target site for a sufficient duration to exert its therapeutic effect.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of quinolyl-propanoic acid compounds, potentially leading to the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-3-(quinolin-2-yl)propanoic acid, and what reaction parameters are critical for success?

- Answer: The synthesis typically involves multicomponent reactions using quinoline derivatives and propanoic acid precursors. Key steps include the use of acid catalysts (e.g., sulfuric acid) under reflux conditions to facilitate esterification or condensation. Purification via recrystallization or chromatography is critical to isolate the product. Reaction temperature (e.g., 80–100°C), solvent choice (e.g., ethanol, methanol), and catalyst loading must be optimized to avoid by-products like unreacted quinoline intermediates .

Q. How can spectroscopic techniques (NMR, MS) characterize the quinoline moiety and confirm the structural integrity of this compound?

- Answer:

- 1H NMR: The quinoline protons (aromatic region, δ 7.5–9.0 ppm) and methyl/propanoic acid groups (δ 1.2–2.5 ppm) are diagnostic. Coupling patterns distinguish substituent positions.

- Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., m/z 241.1 for C₁₃H₁₃NO₂). Fragmentation patterns identify the quinoline backbone and propanoic acid side chain.

- IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and quinoline C=N stretch (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR) in opioid receptor antagonism?

- Answer: Modifications to the propanoic acid side chain (e.g., replacing methyl with carbamoyl groups) or quinoline substitution (e.g., trifluoromethyl at C4) can alter receptor binding. Computational docking studies (e.g., using μ-opioid receptor crystal structures) guide rational design. In vitro assays (e.g., cAMP inhibition in HEK293 cells) quantify antagonist potency. For example, (2S)-Mdcp analogs showed subnanomolar δ-opioid antagonism in cyclic peptide frameworks .

Q. What experimental strategies resolve contradictions in reported biological activities of quinoline-containing propanoic acid derivatives?

- Answer: Contradictions often arise from assay variability (e.g., DPPH vs. ABTS for antioxidant activity) or impurity profiles. Recommended approaches:

- Replicate Studies: Use standardized protocols (e.g., OECD guidelines) across labs.

- By-Product Analysis: Employ HPLC-MS to identify impurities (e.g., unreacted quinoline) that may skew bioactivity results.

- Positive Controls: Compare to reference compounds (e.g., ascorbic acid for antioxidant assays) to normalize data .

Q. How can multi-step syntheses of this compound be optimized to maximize yield and purity?

- Answer:

- Step 1: Optimize quinoline activation using Pd-catalyzed cross-coupling to attach the propanoic acid side chain.

- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize over-reaction.

- Step 3: Purify via flash chromatography (gradient elution) or preparative HPLC.

- Yield Improvement: Use continuous flow reactors for scale-up, reducing residence time and side reactions. Typical yields range from 60–75% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.